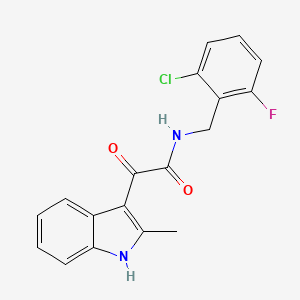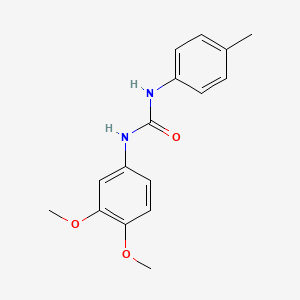
N-(2-chloro-6-fluorobenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-6-fluorobenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, commonly known as CFM-2, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CFM-2 is a small molecule inhibitor that targets the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that play a crucial role in various physiological processes.
Aplicaciones Científicas De Investigación
CFM-2 has been studied extensively for its potential applications in various scientific research fields. One of the most promising applications of CFM-2 is in the field of cancer research. N-(2-chloro-6-fluorobenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is overexpressed in many types of cancer, and its inhibition by CFM-2 has been shown to have anti-tumor effects in vitro and in vivo. CFM-2 has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, CFM-2 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
CFM-2 is a selective inhibitor of N-(2-chloro-6-fluorobenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, which is an enzyme that catalyzes the conversion of arachidonic acid into prostaglandins. Prostaglandins are involved in various physiological processes such as inflammation, pain, and fever. By inhibiting this compound, CFM-2 reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
CFM-2 has been shown to have various biochemical and physiological effects in vitro and in vivo. In addition to its anti-inflammatory, analgesic, and antipyretic effects, CFM-2 has been shown to have anti-tumor effects in various cancer cell lines. CFM-2 has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. However, the exact mechanisms underlying these effects are still being investigated.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CFM-2 is its selectivity for N-(2-chloro-6-fluorobenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, which reduces the risk of off-target effects. Additionally, CFM-2 has been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for drug development. However, one of the limitations of CFM-2 is its relatively low potency compared to other this compound inhibitors. Additionally, the synthesis of CFM-2 can be challenging and time-consuming, which may limit its use in some research settings.
Direcciones Futuras
There are several future directions for research on CFM-2. One area of interest is in the development of more potent and selective N-(2-chloro-6-fluorobenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide inhibitors based on the structure of CFM-2. Additionally, further studies are needed to elucidate the exact mechanisms underlying the anti-tumor and neuroprotective effects of CFM-2. Finally, the potential use of CFM-2 in combination with other drugs for the treatment of various diseases should be explored.
Métodos De Síntesis
The synthesis of CFM-2 involves a multi-step process that starts with the reaction of 2-chloro-6-fluorobenzylamine with 2-methyl-1H-indole-3-carboxylic acid to form an intermediate compound. This intermediate is then converted into the final product through the addition of acetic anhydride and triethylamine. The yield of this synthesis method is reported to be around 40%, and the purity of the final product can be improved through further purification techniques such as column chromatography.
Propiedades
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O2/c1-10-16(11-5-2-3-8-15(11)22-10)17(23)18(24)21-9-12-13(19)6-4-7-14(12)20/h2-8,22H,9H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REKDYQXXWZCUKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-2-methoxy-6-methylbenzamide](/img/structure/B5341657.png)
![2-(1H-benzimidazol-2-yl)-3-[4-(dimethylamino)phenyl]-1-phenyl-2-propen-1-one](/img/structure/B5341661.png)
![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5341667.png)
![2-{1-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5341679.png)
![8-(2,5-difluorobenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5341686.png)
![2-(methylthio)-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5341691.png)
![2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropylacetamide](/img/structure/B5341699.png)
![4-[(4-chlorophenyl)carbonothioyl]-2,6-dimethylmorpholine](/img/structure/B5341703.png)

![N-(2-chlorophenyl)-2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]acetamide](/img/structure/B5341716.png)
![3-(4-methoxyphenyl)-2,5-dimethyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5341726.png)
![2-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5341731.png)
![4-[((2R,5S)-5-{[4-(trifluoromethyl)pyridin-2-yl]methyl}tetrahydrofuran-2-yl)methyl]morpholine](/img/structure/B5341734.png)
![4-(cyclopropylmethyl)-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5341739.png)